N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
CAS No.: 1040663-30-6
Cat. No.: VC11957101
Molecular Formula: C14H12ClNO5
Molecular Weight: 309.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040663-30-6 |
|---|---|
| Molecular Formula | C14H12ClNO5 |
| Molecular Weight | 309.70 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide |
| Standard InChI | InChI=1S/C14H12ClNO5/c1-19-11-4-3-8(15)5-9(11)16-14(18)12-6-10(17)13(20-2)7-21-12/h3-7H,1-2H3,(H,16,18) |
| Standard InChI Key | PUUMABRFZMQRNY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C(=CO2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C(=CO2)OC |
Introduction
IUPAC Name
The IUPAC name for the compound is N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide.
Molecular Formula
The molecular formula is C13H10ClNO4, indicating the presence of:
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Carbon (C): 13 atoms
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Hydrogen (H): 10 atoms
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Chlorine (Cl): 1 atom
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Nitrogen (N): 1 atom
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Oxygen (O): 4 atoms
Molecular Weight
The molecular weight is approximately 279.68 g/mol, calculated based on its elemental composition.
Structural Features
This compound consists of:
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A pyran ring fused with a carboxamide group.
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A methoxy group (-OCH3) attached to the pyran ring.
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A phenyl group substituted with a chlorine atom at the 5th position and a methoxy group at the 2nd position.
General Synthesis
The synthesis of this compound typically involves:
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Reacting a chlorinated aromatic amine with a methoxy-substituted pyran derivative.
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Employing standard amide bond-forming reactions, such as coupling agents like carbodiimides or acid chlorides.
Derivatives
Similar compounds with structural modifications in the phenyl or pyran moieties have been synthesized for various applications, particularly in medicinal chemistry.
Pharmacological Applications
Compounds with similar structures are often explored for their biological activities, including:
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Anti-inflammatory properties due to the presence of amide and aromatic groups.
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Antioxidant activities linked to methoxy substitutions on aromatic rings.
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Potential anticancer properties, as pyran derivatives are known to interact with cellular pathways.
Material Science
Pyran-based compounds are also investigated for their optical and electronic properties, making them candidates for material science applications.
Spectroscopic Analysis
Standard techniques used to characterize this compound include:
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NMR Spectroscopy: To confirm the placement of methoxy and chloro groups.
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Mass Spectrometry: For molecular weight determination.
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IR Spectroscopy: To identify functional groups like amides (C=O stretch) and ethers (C-O stretch).
Comparative Analysis
| Property | N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide | Related Pyran Derivatives |
|---|---|---|
| Molecular Weight | 279.68 g/mol | Varies depending on substitutions |
| Functional Groups | Amide, Methoxy, Chloro | Similar but may include hydroxyl/alkyl |
| Biological Activity | Potential anti-inflammatory/anticancer | Widely studied in medicinal chemistry |
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